Tris(2-amino-1-methylethyl) borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-amino-1-methylethyl) borate, also known as TAMB, is a boron-containing compound that has gained attention in the scientific community due to its unique properties and potential applications. TAMB has been studied for its role as a ligand in coordination chemistry, as well as its potential use as a catalyst in various chemical reactions.
Mechanism Of Action
The mechanism of action of Tris(2-amino-1-methylethyl) borate as a ligand in coordination chemistry involves the formation of a stable complex with a metal ion. The boron atom in Tris(2-amino-1-methylethyl) borate acts as a Lewis acid, accepting a lone pair of electrons from the nitrogen atoms in the ligand. This results in the formation of a stable metal-ligand complex.
As a catalyst, Tris(2-amino-1-methylethyl) borate acts as a nucleophilic catalyst, activating the epoxide substrate through coordination to the boron atom. This results in the formation of a reactive intermediate, which can then react with carbon dioxide to form the cyclic carbonate product.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of Tris(2-amino-1-methylethyl) borate. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for use in biomedical applications.
Advantages And Limitations For Lab Experiments
One advantage of Tris(2-amino-1-methylethyl) borate is its high stability and solubility in a variety of solvents. This makes it a versatile ligand for use in coordination chemistry and catalysis. Additionally, Tris(2-amino-1-methylethyl) borate is relatively easy to synthesize and purify, making it accessible for use in lab experiments.
One limitation of Tris(2-amino-1-methylethyl) borate is its sensitivity to air and moisture. This can result in the degradation of the compound and the formation of unwanted side products. Additionally, Tris(2-amino-1-methylethyl) borate can be expensive to synthesize, limiting its use in large-scale applications.
Future Directions
For Tris(2-amino-1-methylethyl) borate research include the development of new Tris(2-amino-1-methylethyl) borate-based catalysts for use in various chemical reactions. Additionally, Tris(2-amino-1-methylethyl) borate complexes could be studied for their potential use in biomedical applications, such as drug delivery and imaging. Further research is also needed to fully understand the biochemical and physiological effects of Tris(2-amino-1-methylethyl) borate.
Synthesis Methods
Tris(2-amino-1-methylethyl) borate can be synthesized through a reaction between tris(hydroxymethyl)aminomethane (TRIS) and triisopropyl borate. The reaction takes place in the presence of an acid catalyst and results in the formation of Tris(2-amino-1-methylethyl) borate and isopropyl alcohol. The purity of Tris(2-amino-1-methylethyl) borate can be increased through recrystallization and column chromatography.
Scientific Research Applications
Tris(2-amino-1-methylethyl) borate has been studied for its use as a ligand in coordination chemistry. It has been found to form stable complexes with various metals, including copper, nickel, and zinc. These complexes have been studied for their potential use in catalysis and as sensors for metal detection.
Tris(2-amino-1-methylethyl) borate has also been studied for its potential use as a catalyst in various chemical reactions. It has been found to be an effective catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. Tris(2-amino-1-methylethyl) borate has also been studied for its use in the synthesis of cyclic imides from anhydrides and amines.
properties
CAS RN |
10164-64-4 |
---|---|
Product Name |
Tris(2-amino-1-methylethyl) borate |
Molecular Formula |
C9H24BN3O3 |
Molecular Weight |
233.12 g/mol |
IUPAC Name |
tris(1-aminopropan-2-yl) borate |
InChI |
InChI=1S/C9H24BN3O3/c1-7(4-11)14-10(15-8(2)5-12)16-9(3)6-13/h7-9H,4-6,11-13H2,1-3H3 |
InChI Key |
SMIBBGLDGBPYJI-UHFFFAOYSA-N |
SMILES |
B(OC(C)CN)(OC(C)CN)OC(C)CN |
Canonical SMILES |
B(OC(C)CN)(OC(C)CN)OC(C)CN |
Other CAS RN |
10164-64-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.